6'-Amino-1,5-dimethyl-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile
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Overview
Description
6’-Amino-1,5-dimethyl-3’-propyl-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Amino-1,5-dimethyl-3’-propyl-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the amino and carbonitrile groups under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
6’-Amino-1,5-dimethyl-3’-propyl-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
6’-Amino-1,5-dimethyl-3’-propyl-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6’-Amino-1,5-dimethyl-3’-propyl-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.
Uniqueness
6’-Amino-1,5-dimethyl-3’-propyl-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature can enhance its stability, binding affinity, and specificity compared to other similar compounds.
Properties
Molecular Formula |
C16H23N5O |
---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
6-amino-1',3'-dimethyl-3-propylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile |
InChI |
InChI=1S/C16H23N5O/c1-4-5-12-13-15(20-19-12)22-14(18)11(8-17)16(13)6-7-21(3)9-10(16)2/h10H,4-7,9,18H2,1-3H3,(H,19,20) |
InChI Key |
FZCHSDCLWQAGAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=NN1)OC(=C(C23CCN(CC3C)C)C#N)N |
Origin of Product |
United States |
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